N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by reaction with acetic anhydride. Subsequent reactions with various amines and hydrazine hydrate lead to a series of pyrazolo[3,4-d]pyrimidin-4-ones and 5-aminopyrazolo[3,4-d]pyrimidine derivatives. These compounds were then coupled with aromatic aldehydes to yield a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, which displayed significant antitumor activity .
Molecular Structure Analysis
The molecular structure of antipyrine-like derivatives, which are structurally related to pyrazolo[3,4-d]pyrimidines, has been characterized using X-ray crystallography. These compounds crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions. Hirshfeld surface analysis and DFT calculations have been employed to understand the intermolecular interactions, revealing that hydrogen bonding and electrostatic energy contributions are significant in the stabilization of these structures .
Chemical Reactions Analysis
The synthesis of pyrido[1,2-a]benzimidazoles from N-aryl-2-aminopyridines involves an intramolecular C-H amination reaction cocatalyzed by copper(II) and iron(III). This reaction proceeds under a dioxygen atmosphere in DMF, suggesting a Cu(III)-catalyzed electrophilic aromatic substitution pathway facilitated by iron(III) . Additionally, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole and 3,5-di-(N,N-dimethylaminomethylene)amino-4-cyanopyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, with an excess of amines resulting in N,N-dimethylformamidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidines and related compounds are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions in the crystal structure of antipyrine-like derivatives suggests that these compounds may have solid-state properties conducive to forming stable molecular sheets. The energetics of these interactions, as revealed by DFT calculations, indicate that the compounds have significant binding energies, which could influence their solubility, melting points, and other physical properties .
Scientific Research Applications
Synthesis and Characterization
The compound falls within the scope of research focused on synthesizing new pyridopyrazolopyrimidine derivatives. For instance, a study by El-Essawy details the synthesis of derivatives through cyclocondensation, leading to the formation of tetraheterocyclic systems with potential biological activities. This process involves reactions with POCl3 followed by NaN3, indicating a method for creating diverse chemical structures with potential utility in medicinal chemistry (El-Essawy, 2010).
Biological Applications
Research by Titi et al. synthesizes pyrazole derivatives, including structures similar to the query compound, and investigates their antitumor, antifungal, and antibacterial activities. This highlights the compound's relevance in developing new pharmacophores for biomedical applications (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Deohate and Palaspagar's work on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation and their evaluation for insecticidal and antibacterial potential reveals the compound's potential applications in agriculture and antimicrobial resistance. This demonstrates its utility beyond medicinal chemistry into areas like crop protection and public health (Deohate & Palaspagar, 2020).
Material Science and Photophysical Properties
Moustafa et al.'s research on the regioselectivity in reactions to synthesize pyrazolo[1,5-a]pyrimidine derivatives underscores the compound's importance in materials science. The photophysical properties of these derivatives make them candidates for applications in optoelectronic devices and other technologies requiring specific light-emitting or absorbing characteristics (Moustafa et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment .
Mode of Action
N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This interaction leads to significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, effectively eliminating cancerous cells .
Result of Action
The result of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-4-8-17-12-18(22-13-16-9-6-5-7-10-16)26-21(24-17)19-14(2)11-15(3)23-20(19)25-26/h5-7,9-12,22H,4,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFQIHFTYQKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine |
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